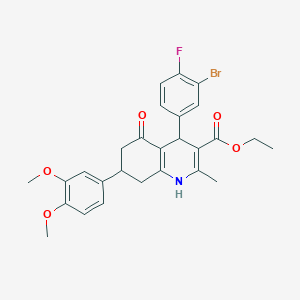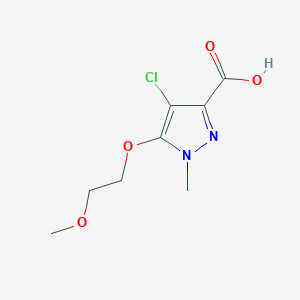
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a methoxyethoxy group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Major Products
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Esterification: Products include esters of the pyrazole carboxylic acid.
科学研究应用
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in various biological assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- 4-Chloro-5-(2-methoxyethoxy)-2-nitrobenzaldehyde
Uniqueness
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyethoxy group, and a carboxylic acid group makes it a versatile compound for various applications.
属性
分子式 |
C8H11ClN2O4 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC 名称 |
4-chloro-5-(2-methoxyethoxy)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O4/c1-11-7(15-4-3-14-2)5(9)6(10-11)8(12)13/h3-4H2,1-2H3,(H,12,13) |
InChI 键 |
UWKSCOCUZPIAQD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


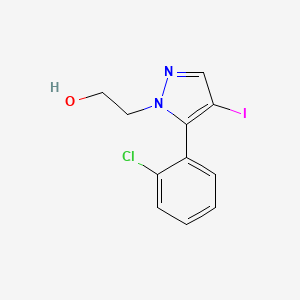
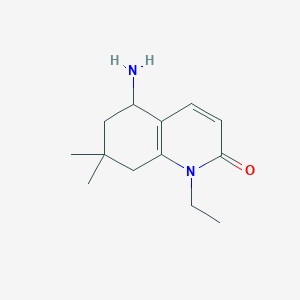





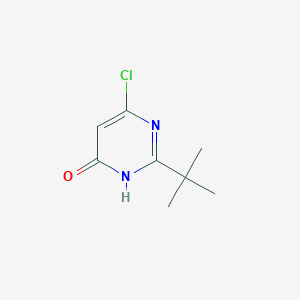
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)

